Pseudouridine

Overview

Description

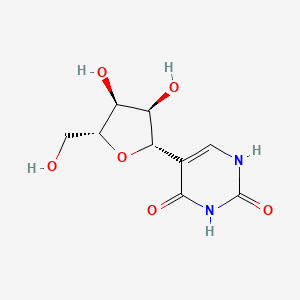

Pseudouridine, also known as 5-ribosyluracil, is an isomer of the nucleoside uridine. Unlike uridine, where the uracil is attached via a nitrogen-carbon glycosidic bond, this compound features a carbon-carbon bond between the ribose sugar and uracil. This unique structure makes this compound the most abundant RNA modification in cellular RNA, playing a crucial role in the stability and function of various RNA molecules .

Mechanism of Action

Target of Action

Pseudouridine (Ψ) is a highly conserved modification found in various stable RNAs of all organisms . The primary targets of this compound are different types of RNA, including mRNA, rRNA, tRNA, snRNA, and other types of noncoding RNA . This compound synthases, the enzymes that catalyze the conversion of uridine (U) to this compound (Ψ), recognize the substrate and catalyze the U-to-Ψ conversion reaction .

Mode of Action

Pseudouridylation is a uridine-specific post-transcriptional RNA modification where a uridine residue is isomerized into a Ψ . This process initiates with the breakage of the N1-C1’ bond followed by a 180° base rotation around the N3-C6 axis and formation of a rotatable C-C bond (C5-C1’) . This modified nucleotide has distinct chemical properties that can ultimately have an impact on RNA function and gene expression .

Biochemical Pathways

Pseudouridylation can be catalyzed by an RNA-independent mechanism by which stand-alone enzymes, known as this compound synthases, recognize the substrate and catalyze the U-to-Ψ conversion reaction . Alternatively, pseudouridylation can be catalyzed by an RNA-guided mechanism, where a guide RNA (box H/ACA RNA), which is complexed with four core proteins (Cbf5/NAP57, Nhp2, Gar1, and Nop10), site-specifically directs the conversion of target uridine into a Ψ .

Pharmacokinetics

It is known that pseudouridylation is a crucial post-transcriptional modification that influences the structural stability and function of transfer rna (trna) as well .

Result of Action

The isomerization process of pseudouridylation results in a modified nucleotide with distinct chemical properties that can ultimately have an impact on RNA function and gene expression . In addition to the hydrogen bonding pattern of uridines, Ψ has an extra hydrogen bond donor group (N1H) in the major groove, which affects local RNA structure and increases base stacking and stability by promoting a C3’- endo conformation of the ribose moiety . This modification can broaden the diversity of RNA structures and increase its potential for novel functions in gene expression processes such as pre-mRNA splicing and translation of proteins .

Action Environment

The action environment of this compound is primarily within the cell, where it interacts with various types of RNA. The presence of this compound in RNA is believed to provide a selective advantage in a natural biological context . .

Biochemical Analysis

Biochemical Properties

Pseudouridine is derived from uridine (U) via base-specific isomerization catalyzed by this compound synthases . It has an extra hydrogen-bond donor at its non-Watson-Crick edge . When incorporated into RNA, this compound can alter RNA secondary structure by increasing base stacking, improving base pairing and rigidifying sugar-phosphate backbone . The chemical and physical properties of RNA can be altered with the incorporation of this compound, which could contribute to subsequent cellular functions .

Cellular Effects

This compound modifications can increase the stability of mRNA, enhance protein expression and reduce immunogenicity . It was recently discovered that pseudouridylation could be induced by stress . The replacement of multiple U sites with this compound in synthetic RNA molecules results in an increased protein expression level .

Molecular Mechanism

This compound is converted from uridine via a post-transcriptional isomerization reaction . This process initiates with the breakage of the N1-C1’ bond followed by a 180° base rotation around the N3-C6 axis and formation of a rotatable C-C bond . This compound synthases are the key enzymes for the U-to-Ψ conversion .

Temporal Effects in Laboratory Settings

The effects of replacing specific uridines with pseudouridines on RNA dynamics crucially depend on the exact location of the replacement site and can range from destabilizing to locally or even globally stabilizing .

Dosage Effects in Animal Models

The incorporation of this compound into synthetic mRNAs has been shown to result in reduced immune responses and increased protein expression in vivo . This suggests that the effects of this compound can vary with different dosages.

Metabolic Pathways

In the two-step degradation of this compound, this compound 5’-monophosphate glycosylase (PUMY) is responsible for the second step and catalyses the cleavage of the C-C glycosidic bond in this compound 5’-monophosphate (ΨMP) into uridine and ribose 5’-phosphate, which are recycled via other metabolic pathways .

Transport and Distribution

Pseudouridylated small RNAs in plants are localized to sperm cells, and PAUSED/HEN5 (PSD), the plant homolog of Exportin-t, interacts genetically with this compound and is required for transport of small RNAs into sperm cells from the vegetative nucleus .

Subcellular Localization

This compound synthase proteins were localized in different organelles including nucleus, cytoplasm and chloroplasts . This suggests that this compound has a diverse subcellular localization and its activity or function could be influenced by its localization within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudouridine can be challenging due to the stereochemistry requirements and sensitivity of reaction steps to moisture. A semi-enzymatic synthetic route involves using adenosine-5’-monophosphate and uracil as starting materials, with a reverse reaction catalyzed by this compound monophosphate glycosidase . This method ensures the correct stereochemistry and efficient production of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic synthesis, leveraging the specificity and efficiency of this compound synthases. These enzymes catalyze the isomerization of uridine to this compound, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pseudouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique carbon-carbon bond in this compound allows for greater rotational freedom and conformational flexibility, which can influence its reactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like ammonia or primary amines .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uracil derivatives, while reduction can yield dihydrothis compound .

Scientific Research Applications

Pseudouridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In RNA therapy and vaccine development, this compound and its derivative, N1-methylthis compound, are used to enhance the stability and efficacy of mRNA molecules . This modification has been crucial in the development of COVID-19 vaccines, improving the stability and translation efficiency of mRNA .

In addition, this compound is used in the study of RNA structure and function, as it can stabilize RNA molecules and improve base-stacking interactions . This makes it a valuable tool in understanding RNA-protein interactions and the regulation of gene expression .

Comparison with Similar Compounds

- 2’-O-Methyluridine

- 5-Methyluridine

- N1-Methylpseudouridine

This compound’s unique structure and properties make it a valuable tool in various scientific applications, distinguishing it from other modified nucleosides .

Properties

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJWIQPHWPFNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-07-4 | |

| Record name | PSEUDOURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1679743.png)

![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)